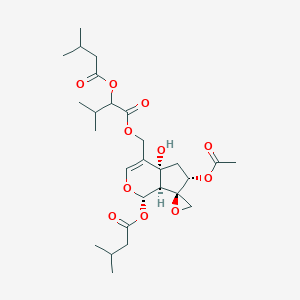
5-fluoro PB-22 N-(4-fluoropentyl) isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 N-(4-fluoropentyl) isomer differs from 5-fluoro PB-22 by having the fluorine atom at the four, rather than the five, position of the alkyl group. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Scientific Research Applications
Differentiation and Identification
- Differentiation of Isomers : Research demonstrates the ability to separate and identify fluoropentyl positional isomers of fluoro-PB-22. Using gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy, scientists can differentiate these compounds, aiding forensic analysis (Tang et al., 2017).
Analytical Techniques
- Mass Spectrometry for Isomer Differentiation : A study focused on mass spectrometric differentiation of 5F-PB-22 and its ten isomers. Techniques like gas chromatography-electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography-tandem mass spectrometry were used for this purpose (Kohyama et al., 2016).
- SERS and DFT Study : Surface-enhanced Raman spectroscopy (SERS) and density functional theory (DFT) were used to study the molecular vibrations of 5F-PB-22. This research provided insights into the molecular adsorption geometry and potential applications in molecular sensing (Alkaseem & Baron, 2018).
Metabolism and Biochemistry
- Human Hepatocyte Metabolism : A study on the metabolism of 5F-PB-22 by human hepatocytes was conducted using high-resolution mass spectrometry. This research is vital for understanding the drug's pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
Chemical Synthesis and Structural Analysis
- Halogen-rich Intermediates : Research on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine has implications for creating complex molecules, potentially including compounds like 5-fluoro PB-22 (Wu et al., 2022).
Profiling and Isotope Analysis
- Isotope Ratio Mass Spectrometry : A study using stable isotope ratio mass spectrometry for profiling 5F-PB-22 revealed distinct clusters based on isotopic composition, aiding in the identification of different batches (Münster-Müller et al., 2018).
Physicochemical Properties
- Conformational Analyses of Fluoro-N-(pyridyl)benzamides : Analyzing fluoro-N-(pyridyl)benzamides can help understand the physicochemical properties and structural systematics of similar compounds, including 5-fluoro PB-22 (Mocilac et al., 2012).
Fluoro-substituted Materials
- Fluoro-substituted Polyindole : Research on fluoro-substituted conjugated polyindole highlights the potential of fluorine-modified materials for applications like electrochemical charge storage, which could be relevant for the structural manipulation of compounds like 5-fluoro PB-22 (Wang et al., 2019).
Molecular Surgery and Coordination Polymers
- Coordination Polymer-Mediated Molecular Surgery : A study utilizing a Cd(II)-based coordination polymer for precise interconversion of dicyclobutane compounds showcases advanced techniques in molecular surgery, which could be applied to modify compounds like 5-fluoro PB-22 (Wang et al., 2022).
properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c1-16(24)7-6-14-26-15-19(18-10-2-3-11-20(18)26)23(27)28-21-12-4-8-17-9-5-13-25-22(17)21/h2-5,8-13,15-16H,6-7,14H2,1H3 |
InChI Key |
OMYXQSSFQLPJBR-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(F)C)C4=C3C=CC=C4 |
synonyms |
quinolin-8-yl 1-(4-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




